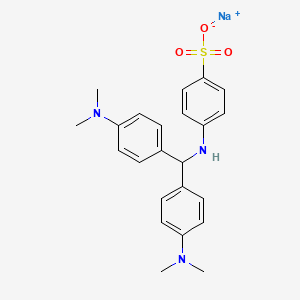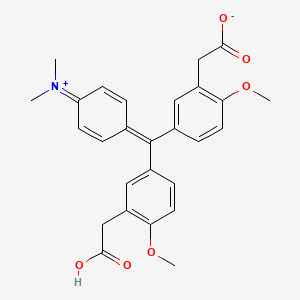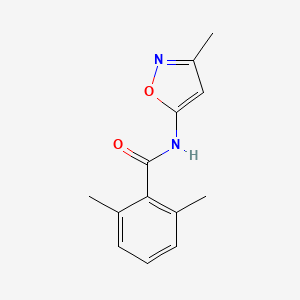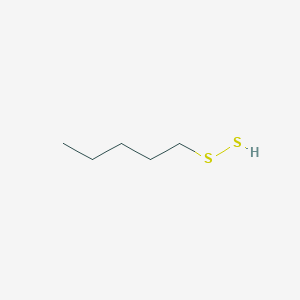
1-Pentanesulfenothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanesulfenothioic acid, also known as 1-pentanesulphenothioate or pentyl hydrodisulfide, belongs to the class of organic compounds known as sulfenyl compounds. These compounds contain a sulfenyl group with the general formula RS (R = organyl). This compound is a very weakly acidic compound based on its pKa .
Vorbereitungsmethoden
The preparation of 1-pentanesulfenothioic acid can be achieved through various synthetic routes. One common method involves the reaction of pentyl halides with thiourea, followed by hydrolysis to yield the desired sulfenothioic acid. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
1-Pentanesulfenothioic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the sulfenyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Pentanesulfenothioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: It can be used to study the role of sulfur compounds in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals
Wirkmechanismus
The mechanism by which 1-pentanesulfenothioic acid exerts its effects involves interactions with molecular targets and pathways related to sulfur metabolism. It can act as a source of reactive sulfur species, which can modify proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Pentanesulfenothioic acid can be compared with other sulfenyl compounds, such as:
- Methanesulfenothioic acid
- Ethanesulfenothioic acid
- Butanesulfenothioic acid
These compounds share similar chemical properties but differ in their alkyl chain length, which can affect their reactivity and applications. This compound is unique due to its specific balance of reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
86849-52-7 |
|---|---|
Molekularformel |
C5H12S2 |
Molekulargewicht |
136.3 g/mol |
IUPAC-Name |
1-(disulfanyl)pentane |
InChI |
InChI=1S/C5H12S2/c1-2-3-4-5-7-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
DPLYGYOSWLFGGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





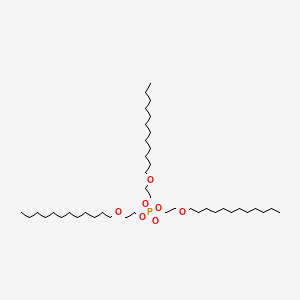
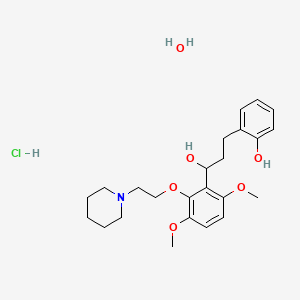


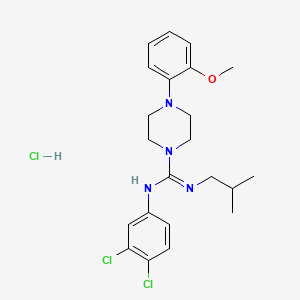

![1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride](/img/structure/B12695744.png)

